An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide: Properties, Synthesis, and Application
An In-depth Technical Guide to N-(p-Tolylsulfonylmethyl)formamide: Properties, Synthesis, and Application
For the modern researcher in organic synthesis and drug development, the strategic selection of reagents is paramount to success. N-(p-Tolylsulfonylmethyl)formamide, a stable crystalline solid, represents a critical and versatile intermediate. While its direct applications are limited, its role as the immediate precursor to p-Tolylsulfonylmethyl isocyanide (TosMIC) places it at the heart of a vast array of synthetic transformations. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis, and an exploration of its chemical significance, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
N-(p-Tolylsulfonylmethyl)formamide, with CAS Number 36635-56-0, is an off-white, solid organic compound.[1][2][3] Its stability under standard conditions makes it a convenient and storable precursor, unlike its more reactive isocyanide derivative.[4] The key physicochemical data are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 36635-56-0 | [5][6] |
| Molecular Formula | C₉H₁₁NO₃S | [1][5][6] |
| Molecular Weight | 213.25 g/mol | [1][5][6] |
| Appearance | Off-white solid / powder | [1][2][3] |
| Melting Point | 109-111 °C | [1][2][6] |
| Boiling Point | 486.1 ± 45.0 °C (Predicted) | [1][2][6] |
| Density | 1.253 ± 0.06 g/cm³ (Predicted) | [1][2][6] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [1][2] |
| pKa | 13.21 ± 0.23 (Predicted) | [1][2][7] |
| Stability | Hygroscopic | [1][2][6] |
The structure of N-(p-Tolylsulfonylmethyl)formamide features a central methylene bridge flanked by a strongly electron-withdrawing p-toluenesulfonyl (tosyl) group and a formamide moiety. This arrangement is key to its subsequent reactivity.
Caption: Chemical structure of N-(p-Tolylsulfonylmethyl)formamide.
Chemical Reactivity and Synthetic Significance
The primary value of N-(p-Tolylsulfonylmethyl)formamide lies in its function as a stable, isolable precursor to TosMIC. The tosyl group is an excellent activating group, rendering the protons on the adjacent methylene carbon acidic. However, in the formamide, this acidity is not typically exploited directly. Instead, the formamide group serves as a masked isocyanide.
Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
The most critical reaction of N-(p-Tolylsulfonylmethyl)formamide is its dehydration to form TosMIC. This transformation unmasks the highly reactive isocyanide functional group, creating a reagent with a unique combination of features:
-
An isocyanide carbon that can act as a nucleophile or participate in cycloadditions.[8]
-
An acidic α-carbon , enabling deprotonation to form a nucleophilic anion.[9]
-
A tosyl group that functions as a good leaving group in subsequent elimination steps.[10]
This dehydration is typically achieved using powerful dehydrating agents like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine (Et₃N).[8][11]
Caption: Conceptual workflow for the dehydration of the formamide to TosMIC.
The resulting TosMIC reagent is a cornerstone in heterocyclic synthesis, enabling the construction of oxazoles, imidazoles, pyrroles, and thiazoles.[7][8][12] It is also famously used in the Van Leusen reaction for the conversion of ketones into nitriles.[2][9]
Synthesis and Experimental Protocols
The synthesis of N-(p-Tolylsulfonylmethyl)formamide is a well-established procedure, often cited from Organic Syntheses, highlighting its reliability and importance.[8] The reaction is a variation of the Mannich reaction.
Synthesis via Mannich-type Condensation
This procedure involves the reaction of sodium p-toluenesulfinate, formaldehyde, and formamide in the presence of formic acid.[8] A key insight from later process improvements is that controlling the amount of water in the reaction medium can substantially increase the yield from the original 42-47% to over 90%.[13][14]
Caption: Experimental workflow for the synthesis of N-(p-Tolylsulfonylmethyl)formamide.
Protocol 1: Synthesis of N-(p-Tolylsulfonylmethyl)formamide
This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]
Materials:
-
Sodium p-toluenesulfinate (267 g, 1.50 mol)
-
Aqueous formaldehyde (34–37% solution, 350 mL, approx. 4.4 mol)
-
Formamide (600 mL, 15.5 mol)
-
Formic acid (200 mL, 5.30 mol)
-
Water
Procedure:
-
Charging the Reactor: In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and thermometer, charge the sodium p-toluenesulfinate (267 g).
-
Addition of Reagents: Add water (750 mL), the aqueous formaldehyde solution (350 mL), formamide (600 mL), and formic acid (200 mL).
-
Reaction: Heat the stirred reaction mixture to 90°C. The sodium p-toluenesulfinate will dissolve upon heating. Maintain the clear solution at 90–95°C for 2 hours.
-
Scientist's Insight: The formic acid serves as both a solvent and a catalyst in this Mannich-type reaction. Maintaining the temperature is crucial for driving the reaction to completion without significant decomposition.
-
-
Crystallization: Cool the reaction mixture in an ice-salt bath with continuous stirring. For complete crystallization, transfer the flask to a freezer and leave it overnight at -20°C.
-
Isolation: Collect the resulting white solid by suction filtration.
-
Washing: Transfer the solid to a beaker and wash thoroughly by stirring with three 250-mL portions of ice water. This step is critical for removing residual formamide and salts.
-
Drying: Dry the product under reduced pressure over a desiccant (e.g., phosphorus pentoxide) at 70°C. This yields 134–150 g (42–47%) of crude N-(p-tolylsulfonylmethyl)formamide, which is typically of sufficient purity for the subsequent dehydration step.
Protocol 2: Dehydration to p-Tolylsulfonylmethyl isocyanide (TosMIC)
This protocol is adapted from Organic Syntheses, Vol. 57, p. 102 (1977).[8]
Materials:
-
Crude N-(p-tolylsulfonylmethyl)formamide (107 g, 0.502 mol)
-
1,2-Dimethoxyethane (DME) (310 mL total)
-
Anhydrous diethyl ether (100 mL)
-
Triethylamine (255 g, 350 mL, 2.52 mol)
-
Phosphorus oxychloride (POCl₃) (84 g, 50 mL, 0.55 mol)
Procedure:
-
Setup: In a 3-L four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and drying tube, charge the crude N-(p-tolylsulfonylmethyl)formamide (107 g), DME (250 mL), anhydrous diethyl ether (100 mL), and triethylamine (350 mL).
-
Cooling: Cool the stirred suspension in an ice-salt bath to -5°C.
-
Reagent Addition: Prepare a solution of phosphorus oxychloride (50 mL) in DME (60 mL). Add this solution from the dropping funnel to the reaction mixture at a rate that maintains the internal temperature between -5°C and 0°C.
-
Scientist's Insight: This is a highly exothermic reaction. Slow, controlled addition is essential to prevent side reactions and ensure safety. The triethylamine acts as both a base and an acid scavenger for the HCl generated.
-
-
Reaction Monitoring: During the addition, the formamide will dissolve, and triethylamine salts will precipitate. Near the end of the reaction, the white suspension typically turns brown, indicating completion.[11] Continue stirring for an additional 30 minutes at 0°C.
-
Quenching and Isolation: Add 1.5 L of ice water with vigorous stirring. The solid material will dissolve before the product, TosMIC, precipitates as a crystalline solid. Collect the product by suction filtration and wash with water. The crude product can be purified by recrystallization from methanol.
Spectroscopic Characterization
For researchers verifying the identity and purity of N-(p-Tolylsulfonylmethyl)formamide, spectroscopic analysis is essential. Spectroscopic data is available in public databases such as SpectraBase.[15] Key expected signals include:
-
¹H NMR (CDCl₃): A singlet for the tosyl methyl protons (~2.4-2.5 ppm), aromatic protons in the 7-8 ppm region, a signal for the methylene protons adjacent to the sulfonyl group, and signals for the formamide N-H and C-H protons.
-
¹³C NMR (CDCl₃): Signals for the methyl carbon, the aromatic carbons, the key methylene carbon (~60 ppm), and the formyl carbonyl carbon.
-
FTIR (KBr Pellet): Characteristic absorptions for the N-H stretch, C=O stretch of the amide, and the strong, characteristic symmetric and asymmetric stretches for the S=O bonds of the sulfonyl group (typically around 1320 and 1155 cm⁻¹).[16]
Conclusion
N-(p-Tolylsulfonylmethyl)formamide is more than a mere precursor; it is the gateway to the rich and diverse chemistry of TosMIC. Its stability and the high-yielding protocols for its synthesis make it an indispensable compound for laboratories engaged in heterocyclic chemistry and complex molecule synthesis. Understanding its fundamental properties and the causality behind its synthetic protocols allows researchers to leverage its full potential, paving the way for innovations in pharmaceuticals and materials science.
References
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LookChem. (n.d.). N-(p-Tolylsulfonylmethyl)formamide. Retrieved from [Link]
-
Hoogenboom, B. E., Oldenziel, O. H., & van Leusen, A. M. (1977). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. doi:10.15227/orgsyn.057.0102. Retrieved from [Link]
- Schuda, A. P. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds (U.S. Patent No. 4,922,016). U.S. Patent and Trademark Office.
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van Leusen, A. M., van Leusen, D., & Czakó, B. (2008). p-Tolylsulfonylmethyl Isocyanide. Encyclopedia of Reagents for Organic Synthesis. doi:10.1002/047084289x.rt150.pub2. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). N-(p-Tolylsulfonylmethyl)formamide. SpectraBase. Retrieved from [Link]
- Gist-Brocades N.V. (1990). Process for the preparation of N-(sulfonylmethyl) formamide compounds. Google Patents.
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ResearchGate. (2016). Can anybody tell me the best way to synthesise substituted tosmic reagents?. Retrieved from [Link]
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Pharmaffiliates. (n.d.). N-(p-Tolylsulfonylmethyl)formamide. Retrieved from [Link]
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